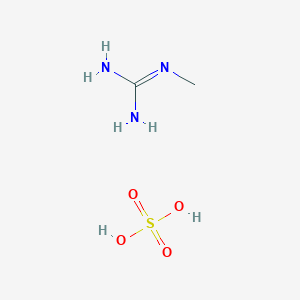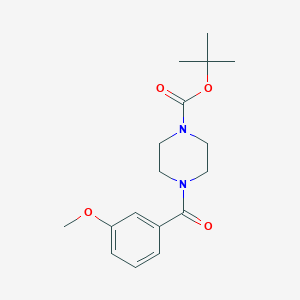
Methyl 4-Fmoc-piperazine-2-acetate
Vue d'ensemble
Description
Methyl 4-Fmoc-piperazine-2-acetate (MFP2A) is a novel small molecule which is used in a variety of scientific research applications. MFP2A has a wide range of biochemical and physiological effects and is used in a variety of laboratory experiments. This article will discuss the synthesis method of MFP2A, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and the future directions for research.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for Methyl 4-Fmoc-piperazine-2-acetate involves the protection of the piperazine nitrogen with Fmoc, followed by acetylation of the secondary amine. The final step involves the methylation of the piperazine nitrogen.
Starting Materials
4-Fmoc-piperazine-2-carboxylic acid, Methyl iodide, Triethylamine, Acetic anhydride, Dimethylformamide, Diisopropylethylamine, Dichloromethane, Sodium bicarbonate, Methanol
Reaction
Step 1: Dissolve 4-Fmoc-piperazine-2-carboxylic acid in dichloromethane and add triethylamine. Slowly add Fmoc-OSu and stir for 2 hours at room temperature., Step 2: Filter the reaction mixture and wash the solid with dichloromethane. Dissolve the solid in dichloromethane and add sodium bicarbonate. Extract the organic layer with dichloromethane and dry over magnesium sulfate., Step 3: Dissolve the crude product in acetic anhydride and add diisopropylethylamine. Stir for 2 hours at room temperature., Step 4: Quench the reaction with methanol and evaporate the solvent. Dissolve the residue in dichloromethane and wash with water. Dry over magnesium sulfate., Step 5: Dissolve the product in methanol and add methyl iodide. Stir for 2 hours at room temperature., Step 6: Quench the reaction with water and extract the organic layer with dichloromethane. Dry over magnesium sulfate and evaporate the solvent to obtain the final product, Methyl 4-Fmoc-piperazine-2-acetate.
Applications De Recherche Scientifique
Methyl 4-Fmoc-piperazine-2-acetate has a wide range of scientific research applications. It has been used as a substrate for the production of peptide-based drugs, as a tool for the study of protein-protein interactions, and as a probe for the study of enzyme kinetics. Methyl 4-Fmoc-piperazine-2-acetate has also been used in the study of enzyme-substrate interactions and the design of enzyme inhibitors.
Mécanisme D'action
Methyl 4-Fmoc-piperazine-2-acetate is a small molecule which binds to proteins and enzymes in a specific manner. It binds to the active site of enzymes, which is the region of the enzyme that catalyzes the reaction. Methyl 4-Fmoc-piperazine-2-acetate also interacts with other proteins and enzymes in the cell, which can lead to changes in the biochemical and physiological processes of the cell.
Effets Biochimiques Et Physiologiques
Methyl 4-Fmoc-piperazine-2-acetate has a wide range of biochemical and physiological effects on cells and organisms. It has been shown to affect the activity of enzymes, proteins, and other molecules in the cell. It has also been shown to affect the expression of genes and the production of proteins. Methyl 4-Fmoc-piperazine-2-acetate has also been shown to affect the metabolism of cells and organisms, as well as their growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-Fmoc-piperazine-2-acetate has a number of advantages for laboratory experiments. It is a small molecule which is easy to synthesize and can be used in a variety of experiments. It is also relatively stable and can be stored for long periods of time. However, Methyl 4-Fmoc-piperazine-2-acetate also has a number of limitations. It is not very soluble in water, so it must be dissolved in organic solvents. It is also very toxic and can be hazardous to work with.
Orientations Futures
Methyl 4-Fmoc-piperazine-2-acetate has a wide range of potential applications in scientific research. It can be used to study the structure and function of proteins and enzymes, as well as their interactions. It can also be used to study the biochemical and physiological processes of cells and organisms. Additionally, it can be used to design and develop new drugs and therapies. Finally, it can be used to study the effects of environmental factors on cells and organisms.
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-27-21(25)12-15-13-24(11-10-23-15)22(26)28-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20,23H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVONOPHPYDOXPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN(CCN1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001173452 | |
| Record name | Methyl 4-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-piperazineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001173452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-Fmoc-piperazine-2-acetate | |
CAS RN |
885949-87-1 | |
| Record name | Methyl 4-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-piperazineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-piperazineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001173452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(4-Chloro-2-methyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6355500.png)










